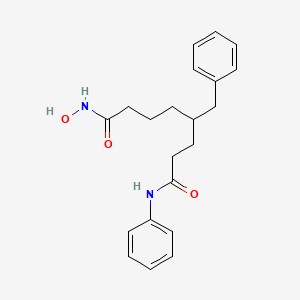
4-Benzyl-N8-hydroxy-N1-phenyloctanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-N8-hydroxy-N1-phenyloctanediamide is a compound known for its dual selectivity towards histone deacetylase 6 (HDAC6) and histone deacetylase 8 (HDAC8). This compound is a modified analog of suberoylanilide hydroxamic acid (SAHA), which is a well-known histone deacetylase inhibitor. The compound has shown significant potential in increasing levels of acetyl-α-tubulin in leukemia cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-N8-hydroxy-N1-phenyloctanediamide typically involves the following steps:
Formation of the Octanediamide Backbone: The initial step involves the formation of the octanediamide backbone through a reaction between octanediamine and a suitable carboxylic acid derivative.
Introduction of the Benzyl and Phenyl Groups: The benzyl and phenyl groups are introduced through a series of substitution reactions. This can be achieved using benzyl chloride and phenyl isocyanate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-N8-hydroxy-N1-phenyloctanediamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzyl and phenyl groups can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like benzyl chloride and phenyl isocyanate.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, such as ketones, aldehydes, and amines.
Scientific Research Applications
4-Benzyl-N8-hydroxy-N1-phenyloctanediamide has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to histone deacetylase inhibition and its effects on gene expression and cell differentiation.
Medicine: The compound has potential therapeutic applications in the treatment of cancer, particularly leukemia, due to its ability to increase levels of acetyl-α-tubulin.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in drug discovery and development.
Mechanism of Action
The mechanism of action of 4-Benzyl-N8-hydroxy-N1-phenyloctanediamide involves the inhibition of histone deacetylases (HDACs). By inhibiting HDAC6 and HDAC8, the compound increases the levels of acetylated histones, leading to changes in gene expression. This results in the modulation of various cellular processes, including cell cycle progression, apoptosis, and differentiation .
Comparison with Similar Compounds
4-Benzyl-N8-hydroxy-N1-phenyloctanediamide is unique due to its dual selectivity towards HDAC6 and HDAC8. Similar compounds include:
Suberoylanilide Hydroxamic Acid (SAHA): A well-known HDAC inhibitor with broader selectivity.
Trichostatin A (TSA): Another HDAC inhibitor with a different selectivity profile.
Panobinostat: A potent HDAC inhibitor used in the treatment of multiple myeloma.
These compounds differ in their selectivity towards various HDAC isoforms and their therapeutic applications.
Properties
Molecular Formula |
C21H26N2O3 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-benzyl-N'-hydroxy-N-phenyloctanediamide |
InChI |
InChI=1S/C21H26N2O3/c24-20(22-19-11-5-2-6-12-19)15-14-18(10-7-13-21(25)23-26)16-17-8-3-1-4-9-17/h1-6,8-9,11-12,18,26H,7,10,13-16H2,(H,22,24)(H,23,25) |
InChI Key |
QANFVEVZXYUNSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCCC(=O)NO)CCC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


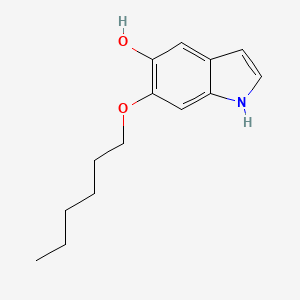
![N-(2-Aminophenyl)-4-[(1R)-1-(2H-indazol-2-yl)ethyl]benzamide](/img/structure/B12941079.png)
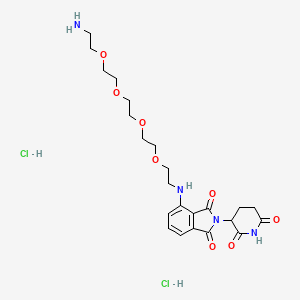
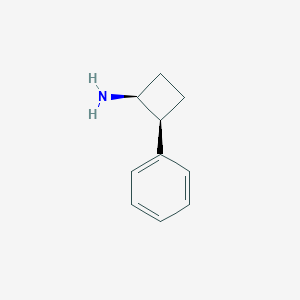

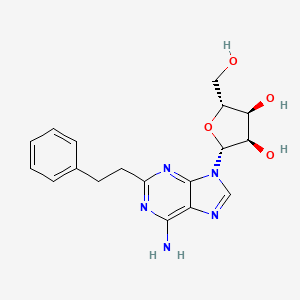
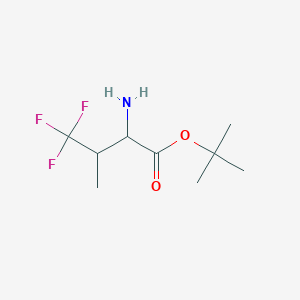
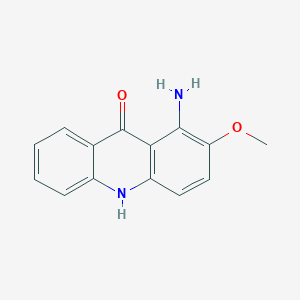
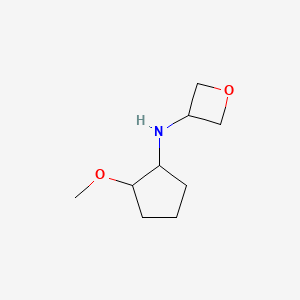
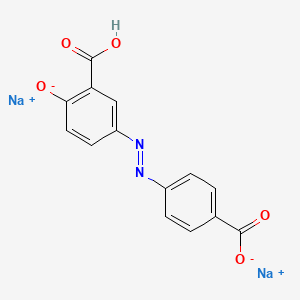
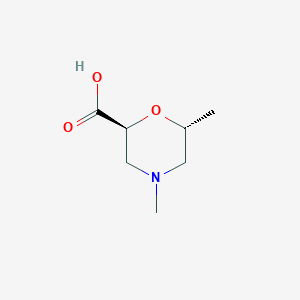
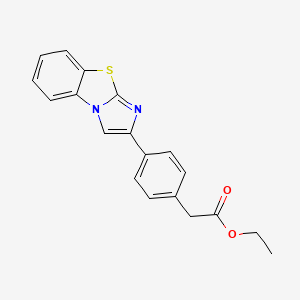
![(S)-2-((2-((tert-Butyldimethylsilyl)oxy)-2-cyclopropylethyl)sulfonyl)benzo[d]thiazole](/img/structure/B12941113.png)

